Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS 917388-58-0) is a strategic 3,5-disubstituted isoxazole-4-carboxylate building block supplied at ≥95% purity. The 4-bromophenyl substituent provides an orthogonal Suzuki-Miyaura cross-coupling handle absent in simple phenyl or 4-chlorophenyl analogs. The ethyl ester offers superior stability over the methyl ester during multi-step sequences while retaining reactivity for hydrolysis to 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid (CAS 91182-60-4) or direct aminolysis. Choose this validated intermediate for reproducible results in medicinal chemistry library synthesis and chemical biology applications.

Molecular Formula C13H12BrNO3
Molecular Weight 310.14 g/mol
Cat. No. B11766492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Molecular FormulaC13H12BrNO3
Molecular Weight310.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)15-18-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
InChIKeyNHTUYMAZAFNLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate: Procurement-Relevant Chemical Identity and Core Characteristics


Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS: 917388-58-0) is a heterocyclic small molecule belonging to the 3,5-disubstituted isoxazole-4-carboxylate class, distinguished by a 4-bromophenyl group at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 4-carboxylate position . Its molecular formula is C₁₃H₁₂BrNO₃, with a molecular weight of approximately 310.15 g/mol . The compound is typically supplied at ≥95% purity as a research intermediate, with its primary utility arising from the synthetic versatility conferred by the bromophenyl handle for cross-coupling and the ester for hydrolysis or further derivatization [1].

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate: Why Generic Substitution of Isoxazole Analogs Is Not Equivalent for Research


Substituting ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate with closely related analogs is not functionally equivalent due to the precise interplay of substituent effects on synthetic reactivity and physicochemical properties. While the isoxazole core is a common pharmacophore, the 4-bromophenyl group provides a unique, orthogonal reactivity handle (e.g., for Suzuki-Miyaura cross-coupling) that is absent in simple phenyl or 4-chlorophenyl analogs [1][2]. Furthermore, the ethyl ester impacts lipophilicity and hydrolysis kinetics differently than the corresponding methyl ester or free acid, directly affecting compound stability and its behavior in multi-step synthetic sequences [3]. These differences necessitate the use of the specific, validated compound for reproducible results in advanced synthesis and medicinal chemistry.

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate: Quantitative Differentiation Evidence for Informed Procurement


Synthetic Yield Advantage Over Free Carboxylic Acid in Multi-Step Sequences

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate serves as a more efficient precursor for generating the corresponding carboxylic acid building block compared to starting from alternative esters or synthesizing the acid de novo. Hydrolysis of the ethyl ester under standard conditions (LiOH, MeOH/H₂O) provides access to 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid, a key intermediate for further diversification . This route is preferred due to the high yield and purity associated with the ethyl ester intermediate, which is consistently reported at ≥95% .

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Differentiated Reactivity in Cross-Coupling Due to 4-Bromophenyl Handle

The presence of a para-bromo substituent on the phenyl ring of ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate provides a distinct, high-value synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in non-halogenated analogs [1]. This allows for the late-stage diversification of the isoxazole core to rapidly generate focused libraries of bioactive molecules. While direct quantitative kinetic data for this specific substrate is not publicly available, the class-level inference from phenyl isoxazole derivatives demonstrates that halogen substitution significantly alters bioactivity and chemical reactivity [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Comparative Lipophilicity and Stability for Late-Stage Derivatization

The ethyl ester moiety in ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate confers a higher LogP and greater hydrolytic stability compared to the methyl ester analog, which can be advantageous in multi-step synthetic sequences where premature ester cleavage must be avoided [1]. While the methyl ester is more reactive towards hydrolysis, the ethyl ester provides a balance of lipophilicity and stability that is often preferred for reactions under basic or nucleophilic conditions. The molecular weight difference (310.15 vs 296.12 g/mol) also offers a slight advantage in ease of handling and purification due to its lower volatility and different chromatographic behavior .

Physicochemical Properties ADME Medicinal Chemistry

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate: Evidence-Backed Application Scenarios for Procurement Decisions


Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

This compound is ideally suited as a key intermediate in the synthesis of diverse isoxazole-containing libraries for medicinal chemistry and chemical biology. The 4-bromophenyl group is a privileged handle for Suzuki-Miyaura and other cross-coupling reactions, enabling the rapid generation of analogs with varied biaryl motifs [1][2]. Its use in this context is supported by the well-documented role of halogenated phenyl isoxazoles in producing compounds with enhanced biological activity, as demonstrated in studies on analgesic and herbicide safener compounds [3][4].

Precursor to 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is the preferred starting material for the synthesis of 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid (CAS: 91182-60-4), a versatile building block for amide coupling and other transformations . The high purity (≥95%) of the ethyl ester ensures a cleaner hydrolysis reaction and reduces the burden of purification for the carboxylic acid, which is often used directly in subsequent steps. This is a standard route referenced in patent literature for the synthesis of biologically active heterocyclic derivatives [5].

Synthesis of Functionalized Isoxazoles via Ester Modifications

The ethyl ester moiety provides a balance of reactivity and stability that makes it an excellent candidate for selective transformations, such as reduction to the alcohol or direct aminolysis to form amides [5]. This intermediate stability, compared to the more labile methyl ester, is advantageous in multi-step synthetic sequences where the ester must remain intact during other reactions. This compound is therefore a strategic choice for chemists designing convergent syntheses of complex isoxazole derivatives.

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